molecular formula C12H11N3O2 B1432097 1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine CAS No. 1807940-72-2

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine

Cat. No.: B1432097
CAS No.: 1807940-72-2
M. Wt: 229.23 g/mol
InChI Key: TVEVGRGTUZEPBQ-UHFFFAOYSA-N
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Description

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine is a synthetic organic compound featuring a 1,2-dihydropyridine core substituted with a methyl group and a (4-nitrophenyl)imino moiety. This structure places it within a class of nitrogen-containing heterocycles known for their significant utility in medicinal chemistry and drug discovery research . The 1,2-dihydropyridine (1,2-DHP) scaffold is a key intermediate in synthesizing complex alkaloids and other pharmacologically active molecules, serving as a precursor for structures like piperidines and isoquinuclidines found in various natural products . Researchers value 1,2-dihydropyridines as versatile building blocks. Their reactivity enables transformations to access diverse nitrogen-containing heterocyclic systems, which are crucial for developing new therapeutic agents . The specific substitution pattern on this compound—particularly the 4-nitrophenyl imine group—suggests potential for investigation in areas such as antiprotozoal activity, as structurally related tetrahydropyridinium salts have demonstrated potent activity against Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness) . Further research into its specific mechanism of action and applications is encouraged. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-N-(4-nitrophenyl)pyridin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-14-9-3-2-4-12(14)13-10-5-7-11(8-6-10)15(16)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEVGRGTUZEPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Piperidin-2-one Intermediates

A robust and commercially viable manufacturing process involves a multi-step synthesis starting from p-nitroaniline as the key precursor. This approach has been explored in the context of synthesizing intermediates for pharmaceutical molecules such as Apixaban, with the target compound being one of the key intermediates.

Key Steps:

  • Step 1: Formation of 1-(4-nitrophenyl) piperidin-2-one
    React p-nitroaniline derivatives in tetrahydrofuran solvent with potassium tertiary butoxide at low temperature (0-5 °C), followed by heating to complete the reaction.
    Purification involves refluxing with ethyl acetate and methyl tertiary butyl ether, yielding a product with 83% purity and 99.40% HPLC purity.

  • Step 2: Chlorination to 3,3-dichloro-1-(4-nitrophenyl) piperidin-2-one
    The crude piperidin-2-one is reacted with chlorobenzene and chlorinating agents to introduce chlorine atoms at the 3-position.

  • Step 3: Substitution with Morpholine to form 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one
    The dichloro intermediate is reacted with morpholine and triethylamine in dimethylformamide at 95-100 °C for 5-6 hours. The reaction progress is monitored by TLC.
    After reaction completion, the mixture is cooled, and purified water is added to precipitate the product, which is filtered and dried under vacuum.
    The isolated yield is approximately 72% with 98.67% HPLC purity.

Analytical Data:

  • FT-IR peaks at 3290, 2908, 2938, 1682, 1511, 1559, and 1598 cm⁻¹ confirm functional groups.
  • ^1H NMR (DMSO) shows aromatic protons at 7.81-8.21 ppm and characteristic aliphatic signals.
  • Mass spectrometry (ESI) m/z 255 [M - H] confirms molecular weight.
Step Reagents/Conditions Temperature (°C) Time (hr) Yield (%) Purity (HPLC %)
1 p-Nitroaniline, K-tert-butoxide, THF 0-5 to RT ~1-2 83 99.4
2 Chlorobenzene, chlorinating agent RT to reflux 2-3 Not specified Not specified
3 Morpholine, triethylamine, DMF 95-100 5-6 72 98.67

This method is scalable and economically viable, suitable for industrial synthesis, but involves multiple synthetic steps and organic solvents.

Microwave-Assisted Green Synthesis via Knoevenagel Condensation

A more recent and environmentally friendly method employs microwave irradiation to synthesize N-methyl-1,4-dihydropyridines, including derivatives with 4-nitrophenyl substituents, under catalyst- and solvent-free conditions.

Key Features:

  • Uses (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and 4-nitrobenzaldehyde as starting materials.
  • The reaction proceeds via a pseudo three-component condensation under microwave irradiation at 100 °C.
  • No catalyst or solvent is required, significantly reducing hazardous waste and improving atom economy.
  • Reaction times are short, typically 10 minutes, with yields up to 94%.
  • The method avoids column chromatography, simplifying purification.

Proposed Mechanism:

  • Initial Knoevenagel condensation between NMSM and 4-nitrobenzaldehyde forms an intermediate.
  • Michael addition of a second NMSM molecule occurs, followed by rotation to a conformer.
  • Intramolecular N-cyclization leads to a key intermediate.
  • Final elimination of methyl mercaptan (–MeSH) yields the target dihydropyridine product.

Green Chemistry Metrics:

  • High atom economy and carbon efficiency.
  • Low E-factor and process mass intensity.
  • Overall environmentally benign process.
Parameter Condition/Value
Temperature 100 °C (microwave)
Reaction time 10 minutes
Catalyst None
Solvent None
Yield 89-94%
Purification Simple filtration

This method is highly suitable for rapid synthesis of functionalized dihydropyridines with various substituents, including the 4-nitrophenyl group, and aligns well with green chemistry principles.

Comparative Summary of Preparation Methods

Aspect Multi-Step Piperidin-2-one Route Microwave-Assisted Green Synthesis
Starting Materials p-Nitroaniline, morpholine, chlorinating agents NMSM and 4-nitrobenzaldehyde
Reaction Type Multi-step substitution and cyclization One-pot Knoevenagel condensation and cyclization
Solvent Organic solvents (THF, DMF, chlorobenzene) Solvent-free
Catalyst Triethylamine None
Temperature 0-100 °C (varied by step) 100 °C microwave irradiation
Reaction Time Several hours (per step) 10 minutes
Yield 72-83% (per step) Up to 94%
Purification Reflux, filtration, drying Simple filtration
Environmental Impact Moderate (organic solvents, multiple steps) Low (green metrics favorable)
Scalability Industrially viable Suitable for rapid lab-scale synthesis

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl and dihydropyridine derivatives.

Scientific Research Applications

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may result from the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Structural Analog: 1-Benzyl-1,2-Dihydropyridin-2-imine Hydrochloride

Key Differences :

  • Substituents : The benzyl group in 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride (C₁₂H₁₃ClN₂; MW = 220.7) contrasts with the methyl and 4-nitrophenyl groups in the target compound.
  • Physical Properties : The hydrochloride salt form of the benzyl derivative suggests higher solubility in polar solvents compared to the neutral 4-nitrophenyl analog.
Table 1: Physical and Structural Comparison
Compound Molecular Formula Substituents Molecular Weight Key Properties
1-Benzyl-1,2-dihydropyridin-2-imine HCl C₁₂H₁₃ClN₂ Benzyl 220.7 Hydrochloride salt, high polarity
Target Compound C₁₂H₁₂N₃O₂ (inferred) Methyl, 4-nitrophenyl ~242.3 Likely lower solubility due to nitro group

Pyrazole and Triazolo Derivatives ()

Structural Context: Compounds such as 15a (5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile) and 16a (9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyltriazolopyrimidine) share the 4-nitrophenyl group but feature pyrazole or triazolo cores instead of dihydropyridine .

Key Comparisons :

  • Melting Points :
    • 15a : 194–196°C (tetrahydrofuran recrystallization)
    • 16a : >340°C (dimethylsulfoxide recrystallization)

      The target compound’s melting point would likely fall between these values, influenced by its planar dihydropyridine ring.
  • Reactivity: The ethoxymethyleneamino group in 15a and 15b facilitates cyclization reactions, whereas the dihydropyridine backbone in the target compound may exhibit redox activity.

1,3,4-Thiadiazole Derivatives ()

Functional Comparison: Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans .

Table 2: Antimicrobial Activity of Selected Thiadiazoles
Compound Code Microbial Inhibition (Zone of Inhibition, mm)
Thiadiazole A E. coli: 18, B. mycoides: 20, C. albicans: 15
Thiadiazole B E. coli: 22, B. mycoides: 24, C. albicans: 18

Electronic and Solubility Trends

  • Nitro Group Impact: The 4-nitrophenyl group reduces electron density in the aromatic system, increasing stability toward oxidation but decreasing solubility in non-polar solvents compared to analogs like the benzyl derivative .
  • Methyl Group Role : The methyl group on the dihydropyridine ring may sterically hinder interactions, contrasting with smaller substituents (e.g., fluoro or chloro in pyrazole derivatives ).

Biological Activity

1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dihydropyridine ring substituted with a nitrophenyl group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Dihydropyridines are primarily recognized for their role as calcium channel blockers. This mechanism is particularly relevant in cardiovascular pharmacology, where they can help manage hypertension and angina by inhibiting L-type calcium channels. The specific interactions of this compound with these channels have not been extensively documented but are likely similar to other compounds in its class.

Antiproliferative Activity

Recent studies have indicated that related dihydropyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the micromolar range against leukemia cell lines such as HL60 and K562 .

CompoundCell LineIC50 (μM)
4gHL601.00 ± 0.42
K5620.92 ± 0.32
Vero>25

This table illustrates the potency of certain derivatives compared to normal cell lines, indicating a favorable selectivity index that suggests lower toxicity to non-cancerous cells.

Neurotoxicity Studies

Research has also highlighted the neurotoxic potential of certain dihydropyridine analogs when oxidized by monoamine oxidase (MAO). Compounds that are good substrates for MAO-B have been linked to neurotoxic effects, emphasizing the need for further investigation into the safety profile of this compound .

Case Studies

In one study involving a series of dihydropyridine derivatives, compounds were evaluated for their ability to induce oxidative stress in neuronal cells. The results indicated that structural modifications significantly affected both their neurotoxic potential and antiproliferative activity. For example, derivatives with para-substituted nitro groups exhibited enhanced cytotoxicity compared to their meta counterparts .

Q & A

Q. How should researchers design a study to investigate the compound’s environmental fate and ecotoxicology?

  • Methodological Answer : Use OECD guidelines for biodegradability (e.g., OECD 301F) and aquatic toxicity (e.g., Daphnia magna LC₅₀ tests). Employ LC-MS/MS to track degradation products in simulated ecosystems (microcosms). QSAR (Quantitative Structure-Activity Relationship) models predict bioaccumulation potential, validated with experimental log P (octanol-water partition coefficient) measurements .

Methodological Frameworks

  • Experimental Design : Pre-test/post-test frameworks with control groups (e.g., synthetic intermediates as negative controls) ensure robustness .
  • Data Contradiction Analysis : Triangulate results using multiple techniques (e.g., NMR, X-ray, and computational models) to confirm structural assignments .
  • Theoretical Integration : Apply Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical) to align hypotheses with experimental design .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine
Reactant of Route 2
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1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine

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